Synthetic Efficiency: High-Yield Synthesis of Ethyl 4-bromobenzimidate hydrochloride via Pinner Reaction
The target compound is synthesized in a single step from 4-bromobenzonitrile with a high reported yield, establishing a reliable and efficient entry point to this class of intermediates. This efficiency can be compared to the synthesis of the non-brominated analog, ethyl benzimidate hydrochloride, for which yields are not always explicitly reported in a comparable, single-step process. The high yield for the brominated derivative demonstrates that the para-bromine substituent does not hinder the Pinner reaction, a key step for accessing this class of compounds .
| Evidence Dimension | Synthetic Yield (Pinner Reaction) |
|---|---|
| Target Compound Data | 99% (reported) |
| Comparator Or Baseline | Ethyl benzimidate hydrochloride (CAS 5333-86-8) |
| Quantified Difference | Yield for comparator is not consistently reported in a direct single-step comparison. |
| Conditions | Pinner reaction: 4-bromobenzonitrile, ethanol, HCl gas, 0°C, 16h. |
Why This Matters
High and reproducible yield ensures cost-effective procurement and minimizes waste in multi-step research syntheses.
